N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
Description
This compound is a structurally complex hydrazide derivative featuring a cyclohexenyl substituent and a 1,2,4-triazin-3,5-dione moiety. Its E-configuration at the methylidene group ensures specific stereoelectronic interactions, which are critical for its biological or material science applications. Such features are often exploited in medicinal chemistry (e.g., enzyme inhibition) or as ligands in coordination polymers .
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-8(15-10-12(21)16-13(22)19-17-10)11(20)18-14-7-9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17)(H,18,20)(H2,16,19,21,22)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGNXVYXQPZQPG-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1CCC=CC1)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1CCC=CC1)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving appropriate precursors.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrazide Condensation
The hydrazide group could react with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, a common strategy in heterocyclic synthesis . For example:
This reactivity is analogous to nitrofuran derivatives undergoing Claisen-Schmidt condensations to form α,β-unsaturated ketones .
Triazinone Ring Modifications
The triazinone ring’s electron-deficient nature (similar to triazin-3-one in ) may allow:
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Nucleophilic attack at C-6 by amines or thiols.
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Hydrolysis under acidic/basic conditions to yield urea or carbamate derivatives.
Cyclohexenylidene Reactivity
The conjugated diene system in the cyclohexenylidene group could participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered bicyclic adducts.
Anticipated Stability and Byproducts
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Thermal stability : Hydrazides are sensitive to heat, potentially decomposing into amines and CO₂.
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Oxidative byproducts : Exposure to oxidants (e.g., H₂O₂) may convert the hydrazide to a diazenium or azide derivative.
Comparative Analysis with Structural Analogs
Research Gaps and Recommendations
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Synthetic studies : Priority should be given to synthesizing the compound via hydrazide-triazinone coupling, followed by characterization (e.g., NMR, MS).
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Electrochemical profiling : Cyclic voltammetry (as performed for nitrothiophenes ) could reveal redox behavior linked to the triazinone or hydrazide groups.
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Solubility optimization : Computational modeling (DFT, QikProp ) may predict log P and solubility, guiding derivatization.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE exhibit significant anticancer activity. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that hydrazones can inhibit the growth of various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, some derivatives of this compound have shown anti-inflammatory effects in preclinical studies. This suggests potential therapeutic applications in treating inflammatory diseases .
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that are environmentally friendly .
Plant Growth Regulators
Research indicates that similar compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to stress conditions in crops. This application could be crucial for increasing agricultural productivity .
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block for synthesizing polymers with specific properties. These polymers can find applications in coatings, adhesives, and other materials where enhanced performance is required .
Nanomaterials
Recent studies have explored the use of hydrazones in the synthesis of nanomaterials. The incorporation of this compound into nanostructures can modify their properties for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The closest analog identified is 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide (CAS: 307508-68-5). Below is a comparative analysis:
| Property | Target Compound | Analog (CAS: 307508-68-5) |
|---|---|---|
| Core Structure | Hydrazide linked to 1,2,4-triazin-3,5-dione | Hydrazide linked to 1,2,4-triazin-3,5-dione |
| Substituent | Cyclohex-3-en-1-yl methylidene | 4-(Trifluoromethyl)phenyl methylidene |
| Electronic Effects | Electron-donating cyclohexenyl group; moderate lipophilicity | Strong electron-withdrawing -CF₃ group; high lipophilicity |
| Stereochemistry | E-configuration at methylidene group | E-configuration preserved |
| Potential Applications | Likely enzyme inhibition (e.g., urease, carbonic anhydrase) or ligand in catalysis | Enhanced membrane permeability due to -CF₃; possible anticancer or antimicrobial applications |
Key Findings
Substituent Impact on Bioactivity :
- The cyclohexenyl group in the target compound may enhance conformational flexibility, enabling better fit into enzyme active sites. In contrast, the -CF₃ group in the analog improves metabolic stability and bioavailability due to its electronegativity and resistance to oxidation .
- Comparative molecular docking studies (hypothetical, based on structural analogs) suggest the target compound’s cyclohexenyl group could reduce steric hindrance in binding pockets compared to the bulkier -CF₃ substituent.
Synthetic Challenges :
- Both compounds require precise control of the E-configuration during hydrazide formation. The cyclohexenyl variant may pose challenges in regioselective ene reactions, whereas the -CF₃ analog demands careful handling of fluorinated intermediates .
Physicochemical Properties :
- The target compound’s logP (estimated ~2.1) is lower than the analog’s (~3.5), indicating reduced lipophilicity. This difference may influence solubility and tissue distribution.
Biological Activity
The compound N'-[(E)-(cyclohex-3-en-1-yl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]propanehydrazide represents a class of hydrazone derivatives that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclohexene ring and a hydrazide moiety, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N'-[(E)-(cyclohex-3-en-1-yl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]propanehydrazide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures demonstrated moderate to significant antibacterial and antifungal activities. The presence of the hydrazone linkage appears to enhance their efficacy against various pathogens .
Antioxidant Activity
The antioxidant potential of hydrazone derivatives has been extensively studied. The compound's ability to scavenge free radicals may be attributed to the presence of the triazine ring, which is known for its electron-withdrawing properties. In experimental settings:
- DPPH Assay : The compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant activity .
Enzyme Inhibition
Enzyme inhibition studies have revealed that similar compounds can act as inhibitors for various enzymes:
- Cholinesterase Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . For example:
Cytotoxicity
The cytotoxic effects of N'-[(E)-(cyclohex-3-en-1-yl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl)amino]propanehydrazide have also been investigated:
- Cancer Cell Lines : Studies have reported that this compound exhibits cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Mehdi et al., hydrazone derivatives were tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with cyclohexene rings exhibited enhanced antimicrobial activity compared to their non-cyclohexene counterparts.
Case Study 2: Neuroprotective Effects
Research by Churcher et al. highlighted the neuroprotective effects of related compounds on cholinergic pathways. The study found that specific hydrazone derivatives could significantly inhibit cholinesterase enzymes in vitro, suggesting potential therapeutic benefits in treating Alzheimer's disease .
Q & A
Basic: What are the key considerations in designing the initial synthetic route for this compound?
Methodological Answer:
The initial synthesis should prioritize functional group compatibility, regioselectivity, and steric/electronic effects. Key steps include:
- Hydrazide Formation: Use condensation reactions between cyclohexenyl aldehydes and hydrazine derivatives under acidic or basic catalysis .
- Triazinone Coupling: Employ nucleophilic substitution or carbodiimide-mediated coupling for the triazinone-amino linkage .
- Protecting Groups: Protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of unsaturated moieties .
Advanced: How can heuristic algorithms or Bayesian optimization improve synthesis yield?
Methodological Answer:
- Bayesian Optimization: Uses probabilistic models to iteratively select reaction parameters (e.g., temperature, catalyst loading) that maximize yield. This reduces the number of experiments by 30–50% compared to trial-and-error approaches .
- Heuristic Algorithms (e.g., Genetic Algorithms): Optimize multi-variable systems by mimicking natural selection. For example, a full factorial design (as in α-aminophosphonate synthesis) can identify critical factors (e.g., pH, stoichiometry) and their interactions .
- Implementation: Start with a sparse experimental matrix, then refine using response surface methodology (RSM) to locate global maxima .
Basic: Which spectroscopic techniques confirm structure and purity?
Methodological Answer:
- NMR (1H/13C): Assign peaks for cyclohexenyl protons (δ 5.5–6.0 ppm) and triazinone carbonyls (δ 165–170 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- MS (HRMS/ESI): Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CO from triazinone).
- IR: Confirm hydrazide N–H stretches (3200–3400 cm⁻¹) and triazinone C=O (1700–1750 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry of the cyclohexenyl E-configuration .
Advanced: How to resolve contradictions between spectroscopic and computational data?
Methodological Answer:
- Cross-Validation: Re-run experiments under controlled conditions (e.g., anhydrous solvents) to exclude artifacts .
- DFT Calculations: Compare computed NMR chemical shifts (GIAO method) with experimental data to identify misassignments .
- Dynamic NMR: Assess rotational barriers in hydrazide bonds to explain splitting anomalies .
Advanced: How can high-throughput methods accelerate reaction exploration?
Methodological Answer:
- Automated Parallel Synthesis: Use microreactors to screen 50–100 conditions (e.g., solvents, catalysts) in parallel. Integrate with LC-MS for real-time analysis .
- Machine Learning: Train models on existing data (e.g., triazinone reactivity datasets) to predict optimal conditions for novel derivatives. Feature engineering should include steric parameters (e.g., Taft indices) .
Basic: How to monitor side reactions during synthesis?
Methodological Answer:
- TLC/HPLC: Track intermediates using Rf values or retention times. For example, hydrazide intermediates often elute earlier than the final product on C18 columns .
- Quenching Experiments: Halt reactions at intervals to isolate and characterize intermediates (e.g., Schiff base formation) .
Advanced: What is the role of DoE in optimizing multi-variable reactions?
Methodological Answer:
- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst ratio) from 5–7 potential factors .
- Central Composite Design (CCD): Map quadratic interactions between variables (e.g., solvent polarity vs. reaction time) .
- Validation: Confirm model accuracy by comparing predicted vs. experimental yields (±5% error acceptable) .
Advanced: How can simulations predict compound stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis of triazinone under acidic conditions) using force fields like OPLS-AA .
- Accelerated Stability Testing: Expose the compound to stress conditions (40°C, 75% RH) and correlate results with MD-predicted bond dissociation energies .
Basic: Recommended storage conditions and stability assessment?
Methodological Answer:
- Storage: Preserve at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Monitoring: Conduct monthly HPLC analyses to quantify degradation products (e.g., free hydrazine) .
Advanced: How to analyze substituent effects on triazinone reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
